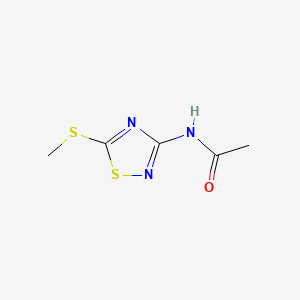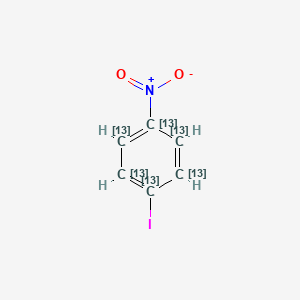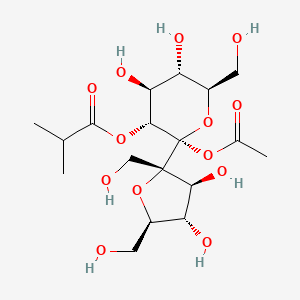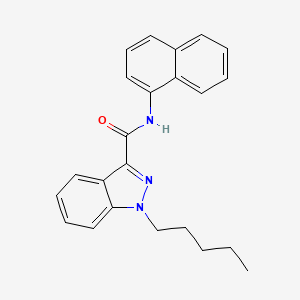![molecular formula C34H30O15 B591284 1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid CAS No. 1073897-80-9](/img/structure/B591284.png)
1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes three (E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl groups attached to a 4-hydroxycyclohexane-1-carboxylic acid core . Further analysis would require more specific data or computational modeling .Physical And Chemical Properties Analysis
This compound has a complex structure with multiple functional groups, contributing to its physical and chemical properties. It has a high molecular weight (around 678.593 Da) and contains 15 hydrogen bond acceptors and 8 hydrogen bond donors . More specific physical and chemical properties would require experimental determination .Aplicaciones Científicas De Investigación
Antioxidant Properties and Mechanism of Action
Studies have shown that hydroxycinnamic acids (HCAs), which share a phenolic structure similar to the query compound, possess significant antioxidant properties. The antioxidant activity of these compounds is attributed to their structural characteristics, such as the presence of an unsaturated bond on the side chain and the hydroxy groups on the aromatic ring. These features are essential for neutralizing free radicals and protecting against oxidative stress, suggesting that our compound of interest could potentially exhibit similar antioxidant capabilities due to its structural features (Razzaghi-Asl et al., 2013).
Biotechnological and Industrial Applications
The synthesis and applications of phosphonic acids, as highlighted in a review by Sevrain et al. (2017), demonstrate the versatility of compounds with specific functional groups for various industrial applications, including as bioactive agents, in bone targeting, and for the design of supramolecular materials. Given the complex structure of the specified compound, similar applications could be explored, especially in the context of its potential bioactive properties or as a precursor for specialized materials (Sevrain et al., 2017).
Role in Synthesis of Polyfunctional Heteroaromatics
Research into the synthesis of novel functionalized heteroaromatic compounds reveals the potential for complex organic compounds, similar to the specified compound, to undergo unique rearrangements and form new structures. This ability to participate in novel rearrangements could be indicative of the potential synthetic utility of the compound , leading to the discovery of new molecules with significant biological or industrial applications (Moustafa et al., 2017).
Application in Lignin Model Compound Acidolysis
The study of the acidolysis mechanism of lignin model compounds provides insight into the potential of phenolic compounds, similar to our compound of interest, in the breakdown and valorization of lignin into valuable chemical feedstocks. The specific reactivity and pathways involved in the acidolysis of these compounds could inform applications in biomass conversion and renewable resource utilization (Yokoyama, 2015).
Safety And Hazards
Propiedades
IUPAC Name |
1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30O15/c35-21-7-1-18(13-24(21)38)4-10-29(41)47-27-16-34(33(45)46,49-31(43)12-6-20-3-9-23(37)26(40)15-20)17-28(32(27)44)48-30(42)11-5-19-2-8-22(36)25(39)14-19/h1-15,27-28,32,35-40,44H,16-17H2,(H,45,46)/b10-4+,11-5+,12-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKVJEAKVWAQTA-ZDLWVMOESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CC(C(C1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(OC(=O)/C=C/C4=CC(=C(C=C4)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

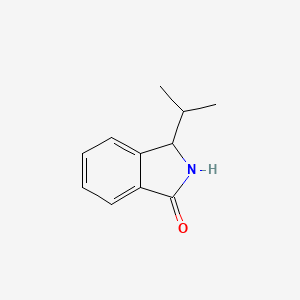
![(6,10-Dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 2-(hydroxymethyl)but-2-enoate](/img/structure/B591202.png)

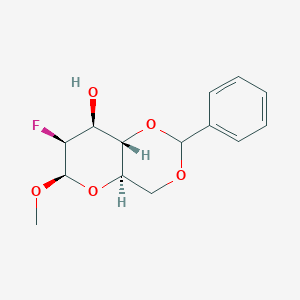
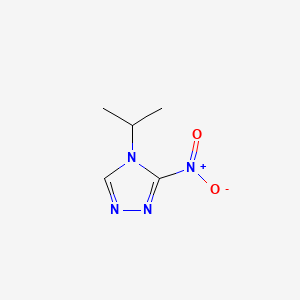
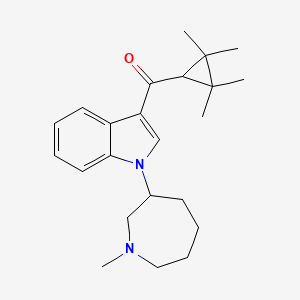
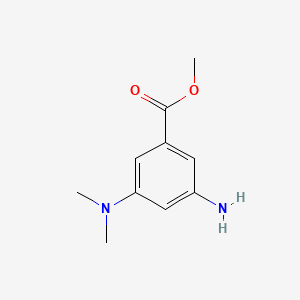
![Imidazo[1,2-C]isoxazolo[4,5-E]pyrimidine](/img/structure/B591216.png)
